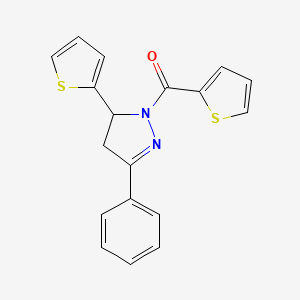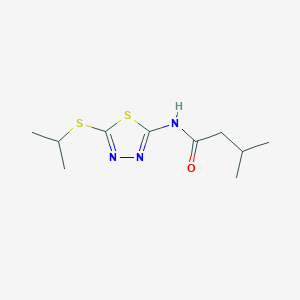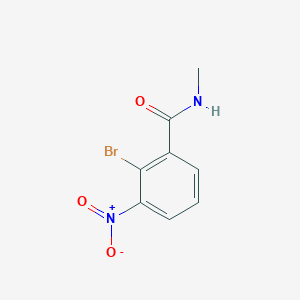
2-bromo-N-methyl-3-nitrobenzamide
Descripción general
Descripción
“2-bromo-N-methyl-3-nitrobenzamide” is a chemical compound with the molecular formula C8H7BrN2O3 . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-methyl-3-nitrobenzamide” consists of a benzene ring substituted with a bromo group, a nitro group, and a methyl-amide group . The exact positions of these substituents on the benzene ring would depend on the specific synthesis method used.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The compound has been indirectly related to studies on the synthesis of various chemical structures. For instance, Chen Yi-fen, Li Ai-xia, and Jie Yafei (2010) demonstrated a series of reactions starting from 3-Methyl-2-nitrobenzoic acid to synthesize chlorantraniliprole, a process that involves nitration and bromination steps similar to those possibly involved in the synthesis of 2-bromo-N-methyl-3-nitrobenzamide (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
- Another study by Fucheng Yin et al. (2022) on the usage of aryl bromides and aryl iodides for C-Br or C-I bond formation in organic synthesis indicates the potential relevance of halogenated compounds like 2-bromo-N-methyl-3-nitrobenzamide in synthetic chemistry. This work highlights the importance of aromatic halides as valuable building blocks in organic synthesis (Fucheng Yin, Yifan Chen, Zhongwen Luo, Shun-Jie Li, Lingyi Kong, & Xiaobing Wang, 2022).
Crystal Engineering
- B. K. Saha, A. Nangia, and M. Jaskólski (2005) discussed the formation of molecular tapes via hydrogen and halogen bonds in crystal engineering. While the study focuses on complexes of 4-nitrobenzoic acid and related compounds, it provides insights into the types of interactions that can be expected in compounds with similar functional groups, such as 2-bromo-N-methyl-3-nitrobenzamide (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).
Biological Activity
- The study on the synthesis, crystal structure, spectroscopic properties, DFT calculation, and biological activity of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide by Dian He, Zhuqing Yang, M. Hou, Chong Teng, and Xiao-hong Wang (2014) might share relevance with 2-bromo-N-methyl-3-nitrobenzamide due to the presence of similar functional groups. This research could indicate potential avenues for exploring the biological activity and pharmaceutical applications of such compounds (Dian He, Zhuqing Yang, M. Hou, Chong Teng, & Xiao-hong Wang, 2014).
Propiedades
IUPAC Name |
2-bromo-N-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-10-8(12)5-3-2-4-6(7(5)9)11(13)14/h2-4H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWYQSKILSCKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-methyl-3-nitrobenzamide | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2741704.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2741705.png)
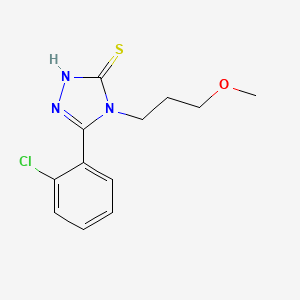
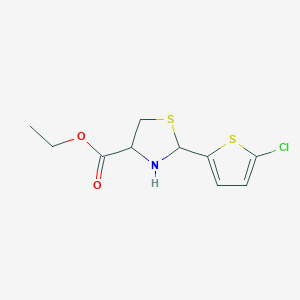
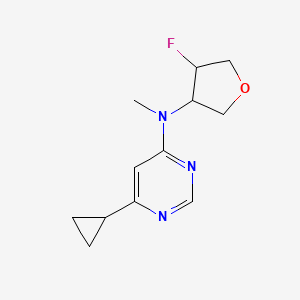
![N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2741713.png)
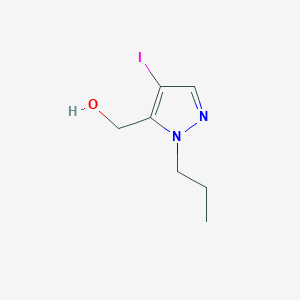
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2741716.png)

